An In-Depth Technical Guide to 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
An In-Depth Technical Guide to 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione is a fluorinated β-dicarbonyl compound of significant interest in synthetic chemistry and materials science. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing the acidity of the α-proton and influencing the keto-enol equilibrium that is characteristic of β-dicarbonyls. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, offering a critical resource for professionals in drug development and chemical research.
Chemical Identity and Structure
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IUPAC Name: 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
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CAS Number: 322-06-5
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Molecular Formula: C₁₁H₉F₃O₂
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Molecular Weight: 230.18 g/mol
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Canonical SMILES: CC(C(=O)C(F)(F)F)C(=O)C1=CC=CC=C1
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InChI Key: WRZMHTIRFOFFPY-UHFFFAOYSA-N
The molecular structure features a central butane-1,3-dione backbone with a phenyl group at the C1 position, a methyl group at the C2 position, and a trifluoromethyl group at the C4 position.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; O2 [label="O"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1 [label=""]; // Placeholder for methyl hydrogens H2 [label=""]; // Placeholder for methine hydrogen
// Phenyl Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Butane-1,3-dione chain C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- O2 [len=1.5, style=double]; C9 -- C10 [len=1.5];
// Methyl group C8 -- C11 [len=1.5];
// Trifluoromethyl group C10 -- F1 [len=1.5]; C10 -- F2 [len=1.5]; C10 -- F3 [len=1.5]; }
Caption: 2D structure of 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione.Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known properties of 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione. It is important to note that while some experimental data is available, certain properties are based on predictions and should be confirmed experimentally.
| Property | Value | Source |
| Physical State | Solid | Assumed based on related compounds |
| Boiling Point | 127-129 °C (at 20 Torr) | [1] |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 6.72 ± 0.26 | [1] |
Keto-Enol Tautomerism
β-dicarbonyl compounds exist as a mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence this equilibrium, favoring the enol form. This is due to the formation of a stable intramolecular hydrogen bond and a conjugated system. The methyl group at the α-position will also have an electronic and steric influence on the tautomeric preference.
Keto [label="Keto Tautomer"]; Enol [label="Enol Tautomer"];
Keto -> Enol [label="Equilibrium"]; Enol -> Keto [label=""]; }
Caption: Keto-enol tautomerism in β-dicarbonyl compounds.The exact ratio of keto to enol tautomers for 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione in various solvents would require experimental determination, likely through NMR spectroscopy.
Synthesis
A common synthetic route to β-dicarbonyl compounds is the Claisen condensation. For 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione, a plausible approach involves the reaction of ethyl trifluoroacetate with 1-phenylpropan-1-one in the presence of a strong base, such as sodium ethoxide.
Reactants [label="Ethyl Trifluoroacetate +\n 1-Phenylpropan-1-one"]; Base [label="Strong Base\n(e.g., Sodium Ethoxide)"]; Condensation [label="Claisen Condensation"]; Product [label="4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione"];
Reactants -> Condensation; Base -> Condensation; Condensation -> Product; }
Caption: Plausible synthetic workflow for the target compound.Experimental Protocol: General Claisen Condensation
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Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a suitable aprotic solvent (e.g., diethyl ether or THF) and the strong base.
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Addition of Reactants: 1-Phenylpropan-1-one is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).
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Condensation: Ethyl trifluoroacetate is then added dropwise, and the reaction mixture is stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched by the addition of an acidic solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, typically by column chromatography or distillation under reduced pressure.
Spectroscopic Characterization
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¹H NMR: The spectrum would likely show signals for the aromatic protons of the phenyl group, a quartet for the methine proton at the C2 position (if the keto form is present), and a singlet for the methyl protons. In the enol form, an enolic proton signal would be observed at a downfield chemical shift.
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¹³C NMR: The spectrum would display signals for the carbonyl carbons, the carbons of the phenyl ring, the methine carbon, the methyl carbon, and the trifluoromethyl carbon (which would appear as a quartet due to coupling with fluorine).
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¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
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IR Spectroscopy: Characteristic absorption bands would include those for the C=O stretching of the ketone groups, C-F stretching of the trifluoromethyl group, and C-H stretching of the aromatic and aliphatic protons. In the enol form, a broad O-H stretching band would be present.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and fragments corresponding to the benzoyl and methyl groups.
Applications and Areas of Research
While specific applications for 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione are not extensively documented, its structural motifs suggest several potential areas of use, drawing parallels from similar fluorinated β-dicarbonyl compounds.
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Coordination Chemistry: The β-dicarbonyl moiety is an excellent chelating ligand for a wide range of metal ions. The resulting metal complexes can have applications in catalysis, as luminescent materials, and in the separation of metals. The presence of the trifluoromethyl group can enhance the volatility and solubility of the metal complexes, which is advantageous in applications like chemical vapor deposition.
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Organic Synthesis: This compound can serve as a versatile building block in organic synthesis. The reactive α-position allows for various functionalization reactions, leading to the synthesis of more complex molecules, including heterocyclic compounds.
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Pharmaceutical and Agrochemical Research: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Therefore, 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione could be a valuable precursor for the synthesis of novel bioactive molecules. For instance, the related compound 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is a known intermediate in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug.[2]
Safety and Handling
Based on the GHS information provided by chemical suppliers, 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione is considered hazardous.[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[1]
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Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione is a compound with significant potential in various fields of chemical science. Its unique combination of a chelating β-dicarbonyl moiety, a lipophilic phenyl group, and an electron-withdrawing trifluoromethyl group makes it an attractive target for further research and development. While there is a need for more comprehensive experimental data on its physicochemical properties and a clearer elucidation of its specific applications, this guide provides a solid foundation for researchers and scientists working with this and related fluorinated compounds.
References
- Google Patents. Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
